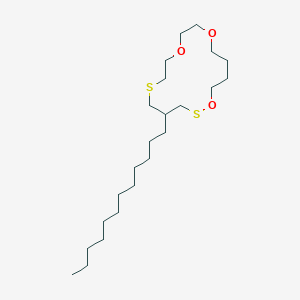
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane is a chemical compound with the molecular formula C16H32O3S2 It is known for its unique structure, which includes a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane typically involves the reaction of dodecyl alcohol with specific reagents to form the desired ring structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the trioxa-dithiacyclohexadecane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Applications De Recherche Scientifique
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane include:
- This compound analogs with different alkyl chain lengths.
- Compounds with similar ring structures but different functional groups.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Propriétés
Numéro CAS |
188956-23-2 |
|---|---|
Formule moléculaire |
C23H46O3S2 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
4-dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane |
InChI |
InChI=1S/C23H46O3S2/c1-2-3-4-5-6-7-8-9-10-11-14-23-21-27-20-19-25-18-17-24-15-12-13-16-26-28-22-23/h23H,2-22H2,1H3 |
Clé InChI |
YEMOXJHOQKXHJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1CSCCOCCOCCCCOSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


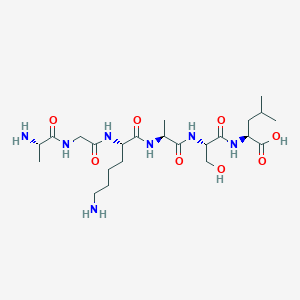

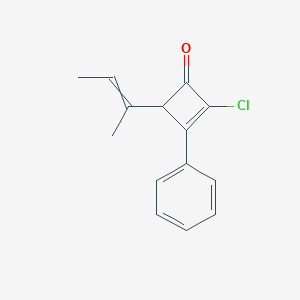
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)

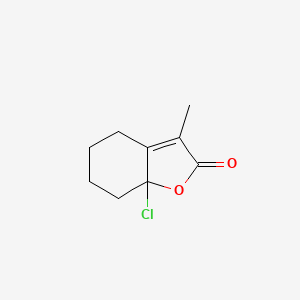

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
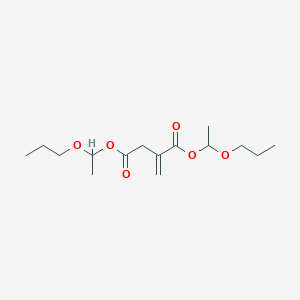
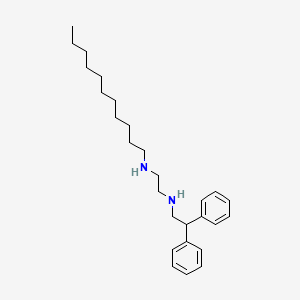
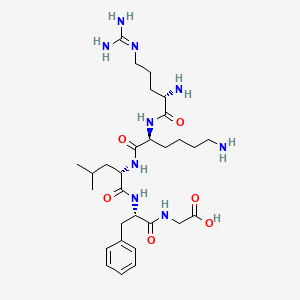

![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
